2-(3-Benzoylphenyl)acetic acid
Overview
Description
Desmethyl Ketoprofen is a nonsteroidal anti-inflammatory drug that belongs to the group of amides. It is an acidic agent used to relieve pain and inflammation in the body. The compound is known for its effectiveness in alleviating pain and inflammation, making it a valuable pharmaceutical agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl Ketoprofen can be synthesized through various chemical reactions. One common method involves the reaction of 3-benzoylbenzene with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, Desmethyl Ketoprofen is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields. The final product is then purified through crystallization or other separation techniques to ensure its pharmaceutical-grade quality .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Ketoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert Desmethyl Ketoprofen into its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives
Scientific Research Applications
Desmethyl Ketoprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nonsteroidal anti-inflammatory drugs.
Biology: The compound is studied for its effects on cellular processes and inflammation.
Medicine: Desmethyl Ketoprofen is used in the development of new pain-relief medications.
Industry: It is used in the formulation of pharmaceutical products and as a reference standard in quality control .
Mechanism of Action
Desmethyl Ketoprofen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins via the arachidonic acid pathway. By inhibiting COX-2, Desmethyl Ketoprofen reduces the production of prostaglandins, leading to decreased inflammation and pain .
Comparison with Similar Compounds
Ketoprofen: A closely related compound with similar anti-inflammatory properties.
Dexketoprofen: The S(+) enantiomer of Ketoprofen, known for its stronger analgesic effects.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar mechanisms of action .
Uniqueness: Desmethyl Ketoprofen is unique in its specific chemical structure, which allows for targeted inhibition of COX-2. This specificity can result in fewer side effects compared to other nonsteroidal anti-inflammatory drugs .
Properties
IUPAC Name |
2-(3-benzoylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDSXDRDRWDASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176563 | |
Record name | (3-Benzoylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22071-22-3 | |
Record name | 3-Benzoylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22071-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Benzoylphenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Benzoylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoylphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-BENZOYLPHENYL)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OG4Q7B6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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